4-isopropyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
4-isopropyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a chemical compound known for its versatile properties, enabling its application in various fields of research. This compound is characterized by its complex structure, which includes a tetrahydroquinoline core, a benzenesulfonamide group, and an isopropyl substituent.
Preparation Methods
The synthesis of 4-isopropyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves multiple steps, typically starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroquinoline ring. . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-isopropyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is used in diverse scientific investigations due to its versatile properties. It has applications in:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymes, binding to receptors, and altering signal transduction pathways .
Comparison with Similar Compounds
Similar compounds include other tetrahydroquinoline derivatives and benzenesulfonamide compounds. What sets 4-isopropyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-4-13-23-20-11-8-18(14-17(20)7-12-21(23)24)22-27(25,26)19-9-5-16(6-10-19)15(2)3/h5-6,8-11,14-15,22H,4,7,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOSUCJVCQZFEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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